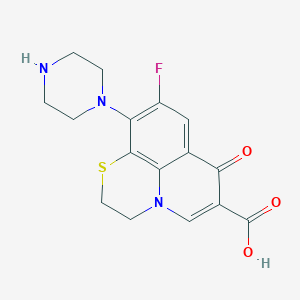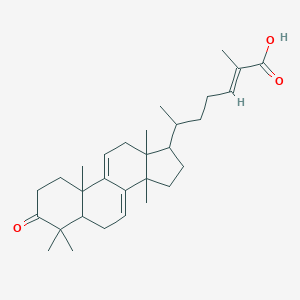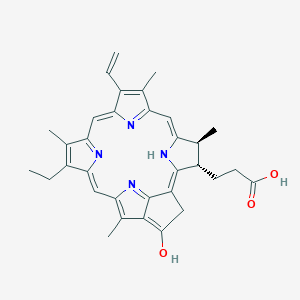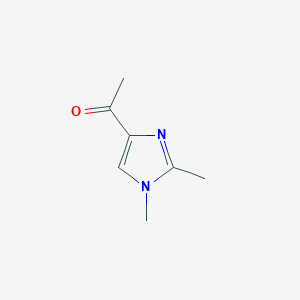
1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone
Descripción general
Descripción
1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone , also known as 1,2-dimethyl-4-imidazolin-1-yl-ethanone , is a five-membered heterocyclic compound. It possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Imidazole, the core structure, is also referred to as 1,3-diazole . It is amphoteric, displaying both acidic and basic properties. Imidazole is a white or colorless solid, highly soluble in water and other polar solvents. Due to the presence of positive charges on its nitrogen atoms, it exists in two equivalent tautomeric forms .
Synthesis Analysis
The synthesis of imidazole derivatives involves various methods, including cyclization reactions, condensation reactions, and functional group transformations. Researchers have explored diverse synthetic routes to obtain imidazole-containing compounds. These methods often utilize starting materials such as aldehydes, ketones, and amines. The choice of synthetic route depends on the desired functional groups and substituents .
Molecular Structure Analysis
The molecular structure of 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone consists of an imidazole ring (1,3-diazole) with two methyl groups attached at positions 1 and 2. The pyrrole-type nitrogen bears a hydrogen atom. The compound’s structure plays a crucial role in its biological activity and reactivity .
Chemical Reactions Analysis
Imidazole derivatives exhibit a broad range of chemical reactivity. They participate in various reactions, including nucleophilic substitutions, electrophilic additions, and cyclizations. These reactions allow for the introduction of functional groups and modifications to the imidazole core. Researchers have explored these reactions to synthesize novel compounds with diverse properties .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antibacterial Applications
Imidazole derivatives, including 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone , have been studied for their antibacterial properties. These compounds can inhibit the growth of various bacteria by interfering with the synthesis of the bacterial cell wall or by disrupting bacterial proteins. This makes them potential candidates for developing new antibacterial drugs, especially in the face of increasing antibiotic resistance .
Antifungal Activity
The imidazole ring is a core structure in many antifungal agents. The derivatives of imidazole, such as 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone , can be effective against a range of fungal infections, offering a therapeutic option for conditions like athlete’s foot, ringworm, and candidiasis .
Antitumor Potential
Imidazole compounds have shown promise in antitumor research. They can act on various pathways involved in cancer cell proliferation and survival. Research into compounds like 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone may lead to the development of novel anticancer drugs with improved efficacy and reduced side effects .
Antioxidant Properties
Some imidazole derivatives exhibit antioxidant properties, which means they can neutralize harmful free radicals in the body. This activity is beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Uses
The anti-inflammatory properties of imidazole derivatives are valuable in the treatment of chronic inflammatory diseases. By modulating the body’s inflammatory response, compounds like 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone could be used to treat conditions such as arthritis and asthma .
Antidiabetic Activity
Research has indicated that imidazole derivatives can influence blood sugar levels and insulin sensitivity. Therefore, 1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone and its analogs are being explored for their potential use in managing diabetes and related metabolic disorders .
Propiedades
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(10)7-4-9(3)6(2)8-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVXELCIUSUGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Dimethyl-1H-imidazol-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



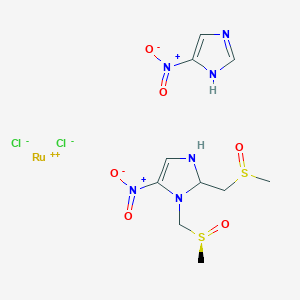
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
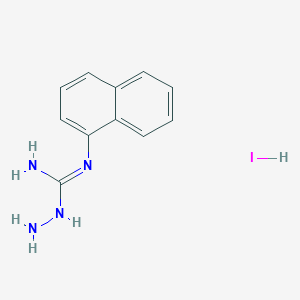
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)
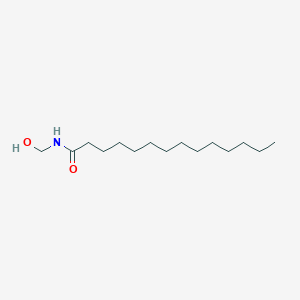
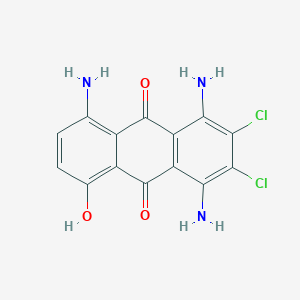
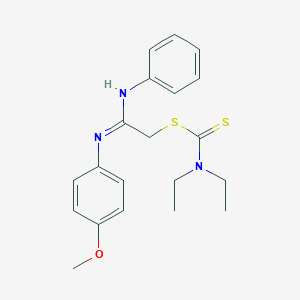
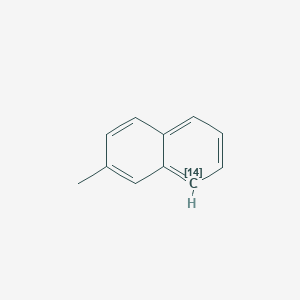
![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)
